REACTION_CXSMILES
|
O[Li].[OH2:3].[NH:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7](=O)[C:5]1=[O:6].C(O[CH2:19][C:20]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=O)(=O)C.Cl.[OH2:29]>COC(C)(C)C>[OH:3][C:19]1[C:20]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[N:4][C:14]2[C:9]([C:7]=1[C:5]([OH:6])=[O:29])=[CH:10][CH:11]=[CH:12][CH:13]=2 |f:0.1|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
40.95 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
61 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Name
|
LiOH.H2O
|
Quantity
|
34.3 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 50-60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 30 minutes at 50-60° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
typically 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
STIRRING
|
Details
|
The mixture was shaken well
|
Type
|
ADDITION
|
Details
|
The suspension of yellow solid
|
Type
|
TEMPERATURE
|
Details
|
was heated to 60-70° C.
|
Type
|
FILTRATION
|
Details
|
filtered through a Buchner funnel
|
Type
|
WASH
|
Details
|
The flask was rinsed with 90 mL of water at 60-70° C.
|
Type
|
WASH
|
Details
|
the filter cake was washed with this rinse
|
Type
|
CUSTOM
|
Details
|
dried for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
charged back to the 1 L flask
|
Type
|
ADDITION
|
Details
|
The flask was charged with 600 mL of water
|
Type
|
TEMPERATURE
|
Details
|
the suspension heated to 60-70° C.
|
Type
|
WAIT
|
Details
|
held there for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered through a Buchner funnel
|
Type
|
WASH
|
Details
|
The flask was rinsed with 150 mL of water at 60-70° C.
|
Type
|
WASH
|
Details
|
the filter cake washed with this rinse
|
Type
|
CUSTOM
|
Details
|
The filter cake was dried in a vacuum oven at 80-90° C.
|
Type
|
CUSTOM
|
Details
|
After drying to constant weight
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NC2=CC=CC=C2C1C(=O)O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |